Capsanthin 3,6-epoxide
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Overview
Description
The compound Capsanthin 3,6-epoxide is a complex organic molecule characterized by multiple conjugated double bonds and several functional groups. This compound is notable for its intricate structure, which includes a cyclopentyl ring, a bicyclic heptane derivative, and a long chain of conjugated double bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise reaction conditions. The initial step typically involves the formation of the cyclopentyl ring and the bicyclic heptane derivative. These intermediates are then coupled through a series of reactions that introduce the conjugated double bonds. Common reagents used in these steps include organometallic catalysts, strong acids, and bases to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors to maintain precise control over reaction conditions and to ensure high yields. The process would also involve rigorous purification steps, such as chromatography and recrystallization, to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to single bonds using hydrogenation techniques.
Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the double bonds would result in a fully saturated hydrocarbon chain.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study conjugated systems and their reactivity.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The conjugated double bonds allow it to participate in electron transfer reactions, which can modulate the activity of enzymes and other proteins. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. The overall effect is a modulation of cellular pathways, which can lead to various biological outcomes.
Properties
Molecular Formula |
C40H56O4 |
---|---|
Molecular Weight |
600.9 g/mol |
IUPAC Name |
(2E,4E,6E,8E,10E,12E,14E,16E,18E)-1-[(1R,4S)-4-hydroxy-1,2,2-trimethylcyclopentyl]-19-[(2R,4S)-2-hydroxy-2,6,6-trimethyl-7-oxabicyclo[2.2.1]heptan-1-yl]-4,8,13,17-tetramethylnonadeca-2,4,6,8,10,12,14,16,18-nonaen-1-one |
InChI |
InChI=1S/C40H56O4/c1-29(17-13-19-31(3)21-22-35(42)38(9)26-33(41)25-36(38,5)6)15-11-12-16-30(2)18-14-20-32(4)23-24-40-37(7,8)27-34(44-40)28-39(40,10)43/h11-24,33-34,41,43H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,22-21+,24-23+,29-15+,30-16+,31-19+,32-20+/t33-,34-,38-,39+,40?/m0/s1 |
InChI Key |
TWTPPPZIWNGQCQ-XDWIPUNCSA-N |
Isomeric SMILES |
C/C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C=C\C12[C@](C[C@@H](O1)CC2(C)C)(C)O)/C=C/C=C(\C)/C=C/C(=O)[C@@]3(C[C@H](CC3(C)C)O)C |
Canonical SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C=CC12C(CC(O1)CC2(C)O)(C)C)C=CC=C(C)C=CC(=O)C3(CC(CC3(C)C)O)C |
Synonyms |
capsanthin 3,6-epoxide |
Origin of Product |
United States |
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